REACTION_CXSMILES
|
[Cl:1][C:2]1[C:8]([O:9][CH:10]([F:12])[F:11])=[CH:7][C:5]([NH2:6])=[C:4]([F:13])[CH:3]=1.[N:14]([O-])=O.[Na+].[OH-].[Na+].C(Cl)(Cl)Cl>O.Cl>[Cl:1][C:2]1[C:8]([O:9][CH:10]([F:11])[F:12])=[CH:7][C:5]([NH:6][NH2:14])=[C:4]([F:13])[CH:3]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
13.3 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(N)C=C1OC(F)F)F
|
Name
|
|
Quantity
|
106 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
4.76 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
35.4 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
stannous chloride dihydrate
|
Quantity
|
35.4 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
35.4 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
was stirred at 0° to 5° C. for an hour
|
Type
|
STIRRING
|
Details
|
was stirred at 0° to 5° C. for 2 hours
|
Duration
|
2 h
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The chloroform layer was dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(C=C1OC(F)F)NN)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 89.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |